molecular formula C16H15NO5S B2739006 {[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate CAS No. 380422-95-7

{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2739006
CAS No.: 380422-95-7
M. Wt: 333.36
InChI Key: PRXZYOTZFGZKQX-UHFFFAOYSA-N
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Description

This compound features a benzodioxol moiety linked via a methyl group to a carbamoyl bridge, which is further connected to a methyl ester of 5-methylthiophene-2-carboxylic acid. The carbamoyl linker provides stability compared to ester or ketone-based analogs, as seen in related compounds .

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-10-2-5-14(23-10)16(19)20-8-15(18)17-7-11-3-4-12-13(6-11)22-9-21-12/h2-6H,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXZYOTZFGZKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a synthetic molecule that combines various functional groups known for their biological activities. Its structure suggests potential interactions with biological targets, which can lead to various therapeutic applications.

Structural Overview

This compound features a benzodioxole moiety linked to a carbamoyl group and a thiophene ring, which are known for their diverse pharmacological properties. The predicted biological activity of this compound is based on its structural similarities to other bioactive compounds.

Predicted Biological Activities

Based on computational predictions and structural analysis, the biological activities of this compound may include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Effects : The presence of the thiophene ring is associated with anti-inflammatory properties.
  • Antioxidant Activity : The benzodioxole structure is often linked to antioxidant effects.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound. The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Benzodioxole Derivative AContains benzodioxole moietyAntimicrobial, anti-inflammatory
Thiophene Compound BSubstituted thiophene ringAnticancer, antioxidant
Carbamoyl Compound CCarbamoyl functional groupNeuroprotective

This comparison illustrates the potential for {[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate to exhibit novel therapeutic applications due to its specific combination of functionalities.

To understand the mechanism of action, interaction studies using techniques such as molecular docking and in vitro assays are essential. These studies can elucidate how the compound interacts with specific biological targets, potentially leading to therapeutic effects.

Case Studies

  • Antimicrobial Activity Study : In a study assessing the antimicrobial properties of benzodioxole derivatives, compounds similar to our target showed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that our compound may also possess similar antimicrobial properties.
  • Anti-inflammatory Effects : Research on thiophene derivatives indicated that they could inhibit pro-inflammatory cytokines in cellular models. This reinforces the hypothesis that our compound may reduce inflammation through similar pathways.

Synthesis and Applications

The synthesis of {[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate can be achieved through various methods involving the coupling of benzodioxole and thiophene derivatives. The applications of this compound span across fields such as pharmaceuticals and agrochemicals, where its potential therapeutic effects can be harnessed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Functional Groups Key Applications/Synthetic Pathways Reference
Target Compound : {[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate Benzodioxol + thiophene + carbamoyl Carbamoyl linker, methyl ester Potential antimicrobial/antifungal agent
Methyl 2-[6-(3-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3a) Benzodioxol + ester Ester group, chlorobenzoyl substituent Precursor for benzodiazepine synthesis
1-(2H-1,3-Benzodioxol-5-yl)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one Dual benzodioxol + α,β-unsaturated ketone Conjugated ketone, methoxy substituent Antifungal (lanosterol demethylase inhibition)
Thiazol-5-ylmethyl carbamates (e.g., entries l, m, p in ) Thiazole + carbamate Thiazole ring, carbamate linker Antimicrobial candidates
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Thiophene + ester + amine Amino group, phenyl substituent Pharmaceutical intermediate
Key Observations:
  • Benzodioxol Derivatives : Compounds like 3a and the target share the benzodioxol scaffold but differ in linkers (ester vs. carbamoyl). The carbamoyl group in the target compound may enhance metabolic stability compared to esters .
  • Thiophene vs.
  • Biological Activity: The α,β-unsaturated ketone in ’s compound shows antifungal activity via lanosterol demethylase inhibition, suggesting the target compound may share similar targets but with modulated potency due to its thiophene-carbamoyl architecture .

Q & A

Q. Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the benzodioxole methylene (δ 4.8–5.2 ppm), thiophene protons (δ 6.5–7.5 ppm), and ester carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Identify the carbamoyl C=O stretch (~1680 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with ESI or MALDI-TOF .

(Advanced) How to resolve contradictions in spectroscopic data during structural validation?

Q. Methodology :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL for refinement and ORTEP-3 for visualization .
  • Validation Tools : Apply PLATON/CHECKCIF to assess crystallographic data integrity .

(Advanced) How to design experiments for structure-activity relationship (SAR) studies focusing on the benzodioxole moiety?

Q. Methodology :

  • Substituent Variation : Synthesize analogs with modified benzodioxole substituents (e.g., halogenation, methoxy groups) .
  • Biological Assays : Test analogs in in vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines to evaluate potency .
  • Computational Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases) .

(Advanced) How to analyze crystallographic data to confirm molecular conformation?

Q. Methodology :

  • Refinement : Use SHELXL for least-squares refinement of atomic coordinates, accounting for thermal motion and disorder .
  • Visualization : Generate ORTEP diagrams with ORTEP-3 to assess bond angles and torsional strain in the benzodioxole ring .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering dynamics in the benzodioxole system .

(Basic) What are the key functional groups influencing reactivity?

Q. Methodology :

  • Ester Group : Susceptible to hydrolysis under basic conditions; monitor via pH-controlled kinetics .
  • Carbamoyl Group : Participates in nucleophilic acyl substitution; react with amines to form urea derivatives .
  • Thiophene Ring : Undergoes electrophilic substitution (e.g., bromination) at the 5-position .

(Advanced) How to optimize reaction conditions to mitigate by-product formation?

Q. Methodology :

  • Temperature Control : Maintain ≤60°C during amide coupling to prevent ester decomposition .
  • pH Adjustment : Use buffered conditions (pH 7–8) to minimize side reactions in hydrolysis steps .
  • Flow Chemistry : Implement continuous flow reactors to improve mixing and reduce residence time, minimizing dimerization .

(Basic) What purification techniques are effective post-synthesis?

Q. Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate esters and amides .
  • Recrystallization : Purify the final product using ethanol/water mixtures to achieve >95% purity .
  • HPLC : Employ reverse-phase C18 columns for analytical purity checks .

(Advanced) How to model the puckering dynamics of the benzodioxole ring?

Q. Methodology :

  • Cremer-Pople Analysis : Calculate puckering amplitude (qq) and phase angle (φφ) from crystallographic coordinates to describe ring non-planarity .
  • MD Simulations : Run molecular dynamics simulations (e.g., AMBER) to study ring flexibility under physiological conditions .

(Advanced) How to address discrepancies in biological activity data across studies?

Q. Methodology :

  • Assay Standardization : Use identical cell lines (e.g., HeLa) and protocols (e.g., 48-hour incubation) for comparability .
  • Stability Testing : Assess compound degradation via LC-MS under assay conditions (e.g., DMEM media, 37°C) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in IC50_{50} values from independent studies .

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